

Large-scale production methods for 3,5-dimethoxy-beta-nitrostyrene

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Compound of Interest

Compound Name:	1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
CAS No.:	128638-55-1
Cat. No.:	B3229357

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Executive Summary

This application note details the large-scale production (kilo-lab to pilot scale) of 3,5-dimethoxy- β -nitrostyrene (CAS: 56723-84-3).[1] This compound is a critical intermediate in the synthesis of resveratrol analogs, stilbenoids, and substituted phenethylamines used in pharmaceutical research.

While classical methods utilize strong bases (NaOH/KOH) in alcoholic solvents, this guide prioritizes the Ammonium Acetate/Glacial Acetic Acid (GAA) method. This protocol offers superior impurity profiling by suppressing the formation of polymeric by-products (tars) common in electron-rich aromatic aldehydes, ensuring a robust, self-validating workflow suitable for cGMP environments.[1]

Reaction Mechanism & Chemical Logic

The synthesis follows the Henry Reaction (Nitroaldol Condensation).[1][2] The reaction is reversible; however, the use of ammonium acetate in acetic acid drives the equilibrium toward the nitrostyrene product via in situ dehydration.

Key Mechanistic Steps:

- Deprotonation: Ammonium acetate acts as a buffer, generating the nitronate anion from nitromethane.
- Nucleophilic Attack: The nitronate attacks the carbonyl carbon of 3,5-dimethoxybenzaldehyde.[1]
- Dehydration: The intermediate

-nitroalcohol undergoes elimination (E1cB or E2), facilitated by the acidic medium, to form the conjugated nitroalkene.

Figure 1: Mechanistic Pathway (DOT Visualization)



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Caption: Step-wise progression of the Ammonium Acetate catalyzed Henry reaction in acidic media.

Methodology Comparison

The choice of catalyst significantly impacts the impurity profile and yield.[1]

Parameter	Method A: Ammonium Acetate / GAA (Recommended)	Method B: NaOH / Methanol (Classical)
Reaction Type	One-pot condensation-dehydration	Two-step (Isolation of nitroalcohol often required)
Impurity Profile	Low (Acidic media inhibits polymerization)	High (Basic media promotes Michael addition polymers)
Yield	75–85%	50–65%
Scalability	High (Exotherm is manageable)	Moderate (Strong exotherm during quenching)
Work-up	Crystallization upon cooling	Acidification required to precipitate product

Detailed Protocol: Kilo-Lab Scale (100g Batch)

Target: Synthesis of 3,5-dimethoxy- β -nitrostyrene. Scale: 0.60 mol (Starting Material).

Reagents & Equipment

- 3,5-Dimethoxybenzaldehyde: 100.0 g (0.60 mol)[1]
- Nitromethane: 55.0 g (~0.90 mol) [1.5 eq] – Note: Excess is minimized for safety.[1]
- Ammonium Acetate: 46.2 g (0.60 mol) [1.0 eq][1]
- Glacial Acetic Acid (GAA): 400 mL[1]
- Equipment: 1L Three-neck round bottom flask, reflux condenser, mechanical stirrer (Teflon blade), heating mantle, temperature probe.

Experimental Procedure

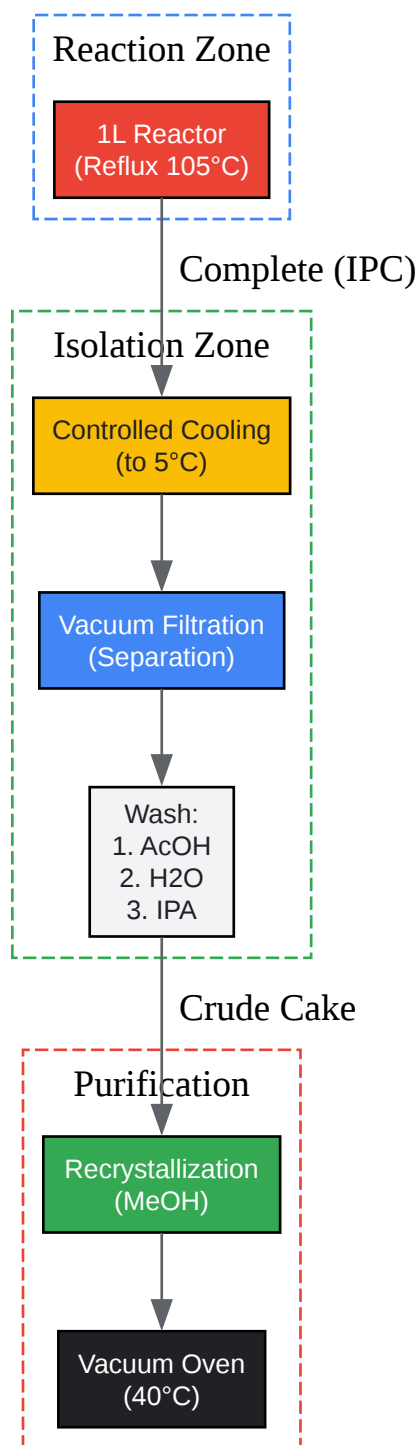
- Setup: Assemble the reactor with mechanical stirring and a reflux condenser. Flush with inert gas (

) to remove moisture.[1]

- Charging:
 - Add 100.0 g of 3,5-dimethoxybenzaldehyde to the flask.
 - Add 400 mL of Glacial Acetic Acid. Stir until dissolved (solution may be pale yellow).
 - Add 55.0 g of Nitromethane.
 - Add 46.2 g of Ammonium Acetate.
- Reaction:
 - Heat the mixture to a gentle reflux (~100–105°C).
 - Maintain reflux for 2–4 hours.
 - In-Process Control (IPC): Monitor by TLC (Solvent: 3:1 Hexane/EtOAc) or HPLC.[1] The reaction is complete when the aldehyde peak (<2%) disappears.[1]
- Quench & Crystallization:
 - Remove heat and allow the dark orange/red solution to cool slowly to 60°C.
 - Critical Step: If crystallization does not spontaneously occur, seed the mixture with a pure crystal of nitrostyrene at 50°C.
 - Continue cooling to room temperature (25°C), then chill in an ice bath to 0–5°C for 1 hour. The product will crystallize as bright yellow needles.[1]
- Filtration:
 - Filter the solids using a vacuum Buchner funnel.
 - Wash 1: Cold acetic acid (50 mL).[1]
 - Wash 2: Cold water (2 x 200 mL) to remove residual acid and ammonium salts.[1]

- Wash 3: Cold Isopropanol (50 mL) to displace water and facilitate drying.[1]
- Purification (Recrystallization):
 - Dissolve the crude wet cake in boiling Methanol (approx. 5-7 mL per gram of crude).
 - Allow to cool slowly to room temperature, then refrigerate.
 - Filter and dry under vacuum at 40°C for 12 hours.[1]

Process Flow Diagram (PFD)



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Caption: Operational workflow for the batch production of 3,5-dimethoxy- β -nitrostyrene.

Quality Control & Characterization

Test	Specification	Method
Appearance	Canary yellow crystalline solid	Visual
Melting Point	132 – 134°C	Capillary (Lit.[1] Value [1])
Purity	> 98.5%	HPLC (Area %)
Identity	Conforms to Structure	¹ H-NMR (CDCl ₃)

¹H-NMR Interpretation (Typical for Nitrostyrenes):

- Vinylic Protons: Two doublets with a large coupling constant (Hz) in the 7.5–8.0 ppm region, indicating the trans (E) isomer.
- Aromatic Protons: 3,5-substitution pattern typically shows a triplet (H-4) and a doublet (H-2, [1]6) around 6.5–6.7 ppm.[1]
- Methoxy Groups: Singlet around 3.8 ppm (6H).[1]

Safety & Scale-Up Considerations

Nitromethane Hazards:

- Shock Sensitivity: Pure nitromethane is relatively stable, but mixtures with amines or strong bases can become shock-sensitive explosives.[1] Avoid using neat amines (e.g., n-butylamine) as catalysts in large-scale reactors if possible. The Ammonium Acetate method is safer as it buffers the pH.[1]
- Flash Point: 35°C. Ground all equipment to prevent static discharge [2].

Exotherm Management:

- The condensation is exothermic. On a pilot scale (>1 kg), add nitromethane slowly to the refluxing aldehyde/catalyst mixture to control the heat release.

Waste Disposal:

- The mother liquor contains acetic acid and nitromethane residues. Do not concentrate the mother liquor to dryness under heat, as concentrated nitro-compounds can be unstable.[1] Quench with water before disposal.

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